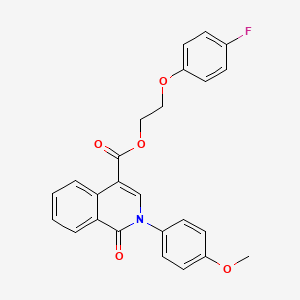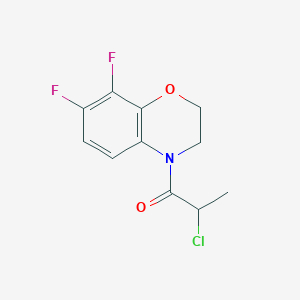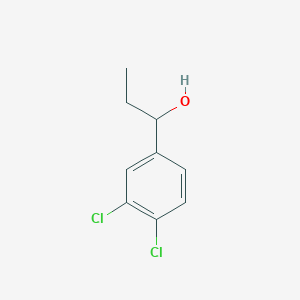
1-(3,4-Dichlorophenyl)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-1-propanol (DCPP) is a chemical compound that belongs to the class of chlorophenols. It is widely used in various industries, including pharmaceuticals, agrochemicals, and personal care products. The compound has gained significant attention in scientific research due to its potential applications in different fields.
科学的研究の応用
Synthesis for Drug Metabolism Studies
1-(3,4-Dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, has been synthesized in a tritium-labelled form. This version, with a specific activity of 12.5 mCi/mmol, is suitable for drug metabolism and disposition studies, offering a way to trace the metabolic pathways of this compound in biological systems (Hill & Wisowaty, 1990).
Solubility and Purification Process
The solubility of 4-(3,4-dichlorophenyl)-1-tetralone, a related compound, in various alcohols like methanol and ethanol, has been thoroughly investigated. This research is crucial in understanding the purification process of this compound, as solubility plays a critical role in the effectiveness of purification methods (Wang, Li & Li, 2008).
Potential Antidepressant Agents
Research on substituted 3-amino-1,1-diaryl-2-propanols, which include derivatives of 1-(3,4-Dichlorophenyl)-1-propanol, has shown promising results in the development of potential antidepressant agents. This line of research explores the chemical pathways to create effective antidepressants with minimal anticholinergic side effects (Clark et al., 1979).
Enantioselective Synthesis
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase demonstrates high enantioselectivity. This process is significant for creating chiral intermediates in antidepressant drug synthesis, highlighting the importance of enantioselective synthesis in pharmaceutical applications (Choi et al., 2010).
Structural Characterization
The structural characterization of (1H-1,2,4-Triazol-1-yl) Methyl 3-(2,4-Dichlorophenyl) Propanoate, synthesized from related compounds, provides valuable insights into the molecular structure and potential applications of such compounds in various fields including pharmaceuticals (Shuang-hu, 2014).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYGECCAJOYJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)
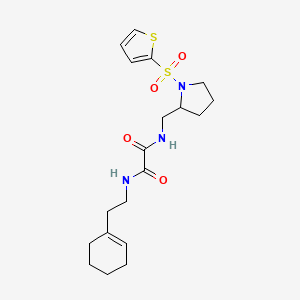
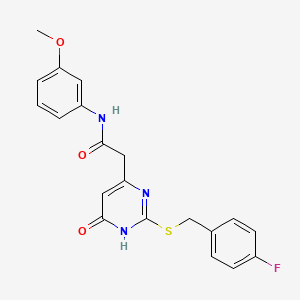
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide](/img/structure/B2757414.png)
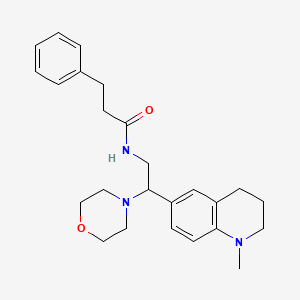

![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2757417.png)
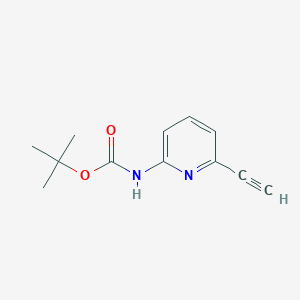
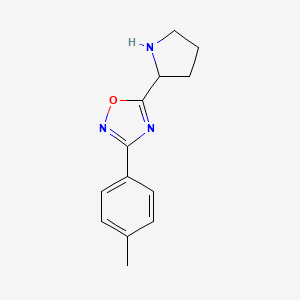
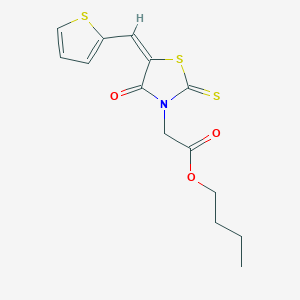
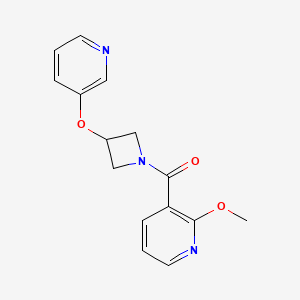
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2757427.png)
